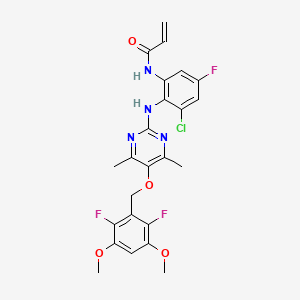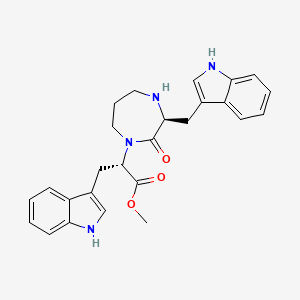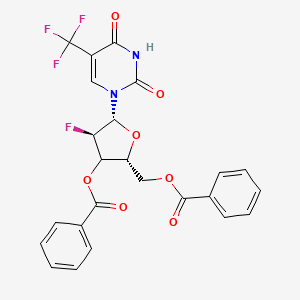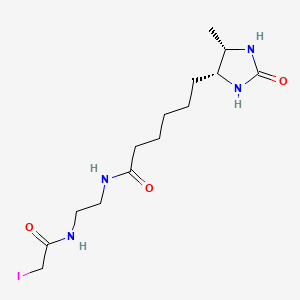
Fgfr4-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fgfr4-IN-9 is a selective inhibitor targeting the fibroblast growth factor receptor 4 (FGFR4). FGFR4 is a member of the fibroblast growth factor receptor family, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, migration, and survival. FGFR4 is particularly significant in the context of cancer research, as its dysregulation is associated with the development and progression of several types of cancer .
Preparation Methods
The synthesis of Fgfr4-IN-9 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditionsIndustrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Fgfr4-IN-9 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .
Scientific Research Applications
Fgfr4-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of FGFR4 in various chemical processes and reactions.
Biology: Employed in cellular and molecular biology research to investigate the signaling pathways and cellular processes regulated by FGFR4.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases associated with FGFR4 dysregulation.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting FGFR4
Mechanism of Action
Fgfr4-IN-9 exerts its effects by selectively inhibiting the activity of FGFR4. The compound binds to the ATP-binding site of FGFR4, preventing the receptor from phosphorylating its downstream targets. This inhibition disrupts the signaling pathways regulated by FGFR4, leading to reduced cell proliferation, migration, and survival. The molecular targets and pathways involved include the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the signal transducer and activator of transcription (STAT) pathway .
Comparison with Similar Compounds
Fgfr4-IN-9 is unique among FGFR inhibitors due to its high selectivity for FGFR4 over other fibroblast growth factor receptors. Similar compounds include:
Fgfr4-IN-1: Another selective FGFR4 inhibitor with a different chemical structure.
BLU9931: A potent and selective FGFR4 inhibitor used in cancer research.
H3B-6527: An FGFR4 inhibitor currently under investigation for its therapeutic potential in cancer treatment.
Compared to these compounds, this compound offers distinct advantages in terms of selectivity and potency, making it a valuable tool for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C24H22ClF3N4O4 |
|---|---|
Molecular Weight |
522.9 g/mol |
IUPAC Name |
N-[3-chloro-2-[[5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]-4,6-dimethylpyrimidin-2-yl]amino]-5-fluorophenyl]prop-2-enamide |
InChI |
InChI=1S/C24H22ClF3N4O4/c1-6-19(33)31-16-8-13(26)7-15(25)22(16)32-24-29-11(2)23(12(3)30-24)36-10-14-20(27)17(34-4)9-18(35-5)21(14)28/h6-9H,1,10H2,2-5H3,(H,31,33)(H,29,30,32) |
InChI Key |
WVBQWKJLAMNYMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=C(C=C(C=C2Cl)F)NC(=O)C=C)C)OCC3=C(C(=CC(=C3F)OC)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[6-[[(2S)-1-[(2S)-2-[[(2S)-4-[4-[3-[[1-[2-[3,6-bis(2,3-dihydroindol-1-yl)xanthen-10-ium-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]propylcarbamoyl]-2,6-dimethylbenzoyl]oxy-1-carboxy-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12395965.png)








![(1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one](/img/structure/B12396010.png)
![cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]](/img/structure/B12396013.png)
![2-phenyl-N-[5-[(1R,4R)-5-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12396017.png)
